1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)-
Overview
Description
1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom at the 4-position and a trifluoropropyl group at the 1-position of the pyrazole ring. The trifluoropropyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-1H-pyrazole with 3,3,3-trifluoropropylamine under suitable reaction conditions. This reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, the compound is used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoropropyl group enhances its binding affinity to certain biological targets.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its unique chemical properties make it a valuable starting point for the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and specialty chemicals. Its trifluoropropyl group imparts desirable properties, such as increased stability and bioactivity, to the final products.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom at the 4-position may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- can be compared with other similar compounds, such as:
3-Amino-4-iodo-1H-pyrazole: This compound lacks the trifluoropropyl group, which may result in different chemical and biological properties.
4-Iodo-1H-pyrazole: This compound lacks both the trifluoropropyl group and the amino group, making it less versatile in chemical reactions.
1-(3,3,3-Trifluoropropyl)-1H-pyrazole: This compound lacks the iodine atom, which may affect its reactivity and binding affinity.
The presence of both the trifluoropropyl group and the iodine atom in 1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- makes it unique and valuable for various applications.
Properties
IUPAC Name |
4-iodo-1-(3,3,3-trifluoropropyl)pyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3IN3/c7-6(8,9)1-2-13-3-4(10)5(11)12-13/h3H,1-2H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELNQLLXJIKRQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212071 | |
Record name | 1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501212071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-97-7 | |
Record name | 1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-3-amine, 4-iodo-1-(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501212071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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